Ru-Re(FPh)

Übersicht

Beschreibung

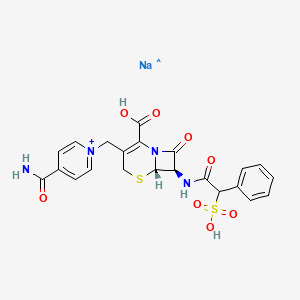

“Ru-Re(FPh)” is a supramolecular photocatalyst that has been synthesized with a rhenium (I) biscarbonyl complex as a catalyst unit . It has shown tremendous photocatalytic properties, especially in the reduction of CO2 to CO using a wide range of visible light .

Synthesis Analysis

The synthesis of “Ru-Re(FPh)” involves the combination of a rhenium (I) biscarbonyl complex as a catalyst unit and a Ru (II) complex as a photosensitizer . The photocatalytic abilities of these complexes are strongly affected by the phosphorus ligands on the Re site .

Molecular Structure Analysis

The molecular formula of “Ru-Re(FPh)” is C86H70F24N8O2P5ReRu, and it has a molecular weight of 2145.67 .

Chemical Reactions Analysis

“Ru-Re(FPh)” exhibits high efficiency in the reduction of CO2 to CO . The intramolecular electron transfer rate in the case of “Ru-Re(FPh)” was accurately measured as kET = (1.4 ± 0.1) × 10^9 s^-1 . This rapid intramolecular electron transfer is one of the most important advantages of the Ru(II)–Re(I) supramolecular photocatalysts .

Physical And Chemical Properties Analysis

“Ru-Re(FPh)” is a solid at 20 degrees Celsius and is sensitive to light . It exhibits high quantum yield for CO formation (ΦCO = 0.15) and turnover number (TNCO = 207), and it also shows photostability .

Wissenschaftliche Forschungsanwendungen

Photocatalytic Properties

- CO2 Reduction: Ru-Re(FPh), particularly with two P(p-FPh)3 ligands, demonstrates exceptional photocatalytic properties in CO2 reduction to CO, showcasing high turnover frequency and durability. The photocatalytic ability of these complexes is influenced by phosphorus ligands on the Re site. Ru-Re(FPh) is one of the fastest-operating photocatalysts for this reaction, with high turnover numbers and quantum efficiencies (Tamaki et al., 2012).

Catalysis

- Platinoid-Decoration of Phosphorene: In the context of catalysis, noble-metal decoration, such as with Ru and others, has been found efficient in preserving essential characteristics of materials like phosphorene. This process influences charge redistribution and the formation of active centers, which is crucial for applications in catalysis, gas sensing, and energy storage (Kovalska et al., 2020).

Hydrogen Evolution Reaction

- Electrocatalysis: Ru doped with other materials, such as in the context of hydrogen evolution reaction (HER), enhances electrocatalytic performance. N,P-doped carbon-supported ruthenium doped triruthenium tetraphosphide shows remarkable performance in HER, demonstrating its potential in hydrogen energy applications (Gao et al., 2021).

Fluorescence Cell Imaging

- Luminescent d6 Transition Metal Complexes: Ru complexes, among others, are used in fluorescence cell imaging due to their photophysical attributes. They have been increasingly applied in cellular studies and imaging applications, indicating a broadening scope in the use of such complexes (Fernández‐Moreira et al., 2010).

Fuel Cells

- Electrooxidation in Direct Ethanol Fuel Cells: In fuel cells, Pt-Ru and Pt–Re, as well as Pt-Ru-Re nanoparticles, enhance ethanol electrooxidation. Their application in anodes of direct ethanol fuel cells demonstrates significant improvements in performance and efficiency (Choudhary & Pramanik, 2020).

Environmental Sensing

- Fluoride Detection in Natural Water: Ru complexes have been employed in the development of highly selective sensors for environmental applications, such as detecting fluoride ions in natural water. These sensors showcase a significant change in color and fluorescence upon detection, indicating their potential in environmental monitoring (Lin et al., 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

carbon monoxide;iron(3+);4-methyl-2-(4-methylpyridin-2-yl)pyridine;2-(4-methylpyridin-2-yl)-4-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethyl]pyridine;ruthenium;tris(4-fluorophenyl)phosphane;trihexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4.2C18H12F3P.2C12H12N2.2CO.3F6P.Fe.Ru/c1-17-5-9-25-21(13-17)23-15-19(7-11-27-23)3-4-20-8-12-28-24(16-20)22-14-18(2)6-10-26-22;2*19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;2*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-2;3*1-7(2,3,4,5)6;;/h5-16H,3-4H2,1-2H3;2*1-12H;2*3-8H,1-2H3;;;;;;;/q;;;;;;;3*-1;+3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMTWCVJZHGHGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC3=CC(=NC=C3)C4=NC=CC(=C4)C.[C-]#[O+].[C-]#[O+].C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Fe+3].[Ru] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H70F24FeN8O2P5Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2015.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ru-Re(FPh) | |

CAS RN |

1471276-06-8 | |

| Record name | Ru-Re(FPh) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate](/img/structure/B1436041.png)